molecular formula C15H8Cl3N B11691305 (2Z)-2-(4-chlorophenyl)-3-(2,6-dichlorophenyl)prop-2-enenitrile

(2Z)-2-(4-chlorophenyl)-3-(2,6-dichlorophenyl)prop-2-enenitrile

Cat. No.: B11691305
M. Wt: 308.6 g/mol
InChI Key: CGPJQCDBUDYOJV-DHZHZOJOSA-N
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Description

(2Z)-2-(4-chlorophenyl)-3-(2,6-dichlorophenyl)prop-2-enenitrile is an organic compound characterized by the presence of chlorinated phenyl groups and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorophenyl)-3-(2,6-dichlorophenyl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 2,6-dichlorobenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the nitrile react to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorophenyl)-3-(2,6-dichlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-(4-chlorophenyl)-3-(2,6-dichlorophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorophenyl)-3-(2,6-dichlorophenyl)prop-2-enenitrile depends on its specific application. In medicinal

Properties

Molecular Formula

C15H8Cl3N

Molecular Weight

308.6 g/mol

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(2,6-dichlorophenyl)prop-2-enenitrile

InChI

InChI=1S/C15H8Cl3N/c16-12-6-4-10(5-7-12)11(9-19)8-13-14(17)2-1-3-15(13)18/h1-8H/b11-8+

InChI Key

CGPJQCDBUDYOJV-DHZHZOJOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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